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molecular formula C8H8F3N5 B8443235 6-(dimethylamino)-2-(trifluoromethyl)-9H-purine

6-(dimethylamino)-2-(trifluoromethyl)-9H-purine

Cat. No. B8443235
M. Wt: 231.18 g/mol
InChI Key: AVWPSKOCDQEYLG-UHFFFAOYSA-N
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Patent
US07335654B2

Procedure details

A mixture of 6-chloro-2-trifluoromethylpurine (45 mg, 0.20 mmol), dimethylamine (0.2 mL of a 2.0 M solution in tetrahydrofuran), triethylamine (60 mg, 0.6 mmol) and N,N-dimethylformamide (2 mL) was stirred at 85° C. for 12 hours. The solvent was removed under vacuum and the residue was dissolved in 25 mL of ethyl acetate, washed with 5% aqueous sodium bicarbonate (25 mL) and water (25 mL). The organic layer was concentrated and dried under vacuum to give crude 6-dimethylamino-2-trifluoromethylpurine (51 mg), which was used as such for the next reaction.
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2.[CH3:15][NH:16][CH3:17].C(N(CC)CC)C.CN(C)C=O>O1CCCC1>[CH3:15][N:16]([CH3:17])[C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
ClC1=C2NC=NC2=NC(=N1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 25 mL of ethyl acetate
WASH
Type
WASH
Details
washed with 5% aqueous sodium bicarbonate (25 mL) and water (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C1=C2NC=NC2=NC(=N1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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